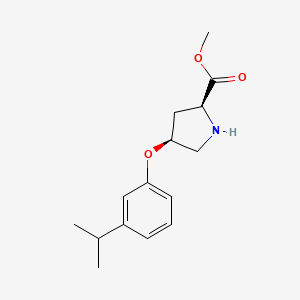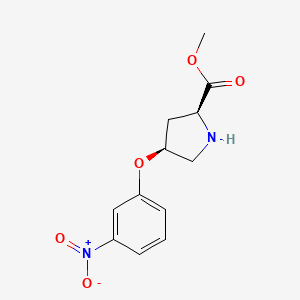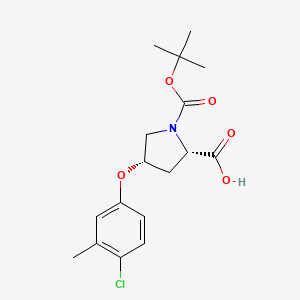
Methyl (2S,4S)-4-(4-chloro-3-ethylphenoxy)-2-pyrrolidinecarboxylate
Übersicht
Beschreibung
Methyl (2S,4S)-4-(4-chloro-3-ethylphenoxy)-2-pyrrolidinecarboxylate, also known as MCEP, is an organic compound used in scientific research. It is a chiral molecule composed of a four-membered ring of three carbon atoms and one nitrogen atom. MCEP has been used in a variety of applications, including drug discovery, chemical synthesis, and biochemistry.
Wissenschaftliche Forschungsanwendungen
Methyl (2S,4S)-4-(4-chloro-3-ethylphenoxy)-2-pyrrolidinecarboxylate has been used in a variety of scientific research applications. It has been used in the synthesis of various drugs, as well as in the development of novel chemical reactions. It has also been used in the study of biochemical and physiological processes, such as the study of enzyme inhibition and protein-protein interactions.
Wirkmechanismus
Methyl (2S,4S)-4-(4-chloro-3-ethylphenoxy)-2-pyrrolidinecarboxylate has been found to act as an inhibitor of enzymes, such as cytochrome P450 and cholinesterase. It has also been found to bind to certain proteins, such as the β2-adrenergic receptor, and to modulate their activity.
Biochemical and Physiological Effects
Methyl (2S,4S)-4-(4-chloro-3-ethylphenoxy)-2-pyrrolidinecarboxylate has been found to have a variety of biochemical and physiological effects. It has been found to modulate the activity of enzymes, proteins, and other molecules involved in various biochemical and physiological processes. It has also been found to affect the expression of genes involved in the regulation of various cellular processes.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl (2S,4S)-4-(4-chloro-3-ethylphenoxy)-2-pyrrolidinecarboxylate has several advantages and limitations for use in laboratory experiments. One of the main advantages is that it is highly soluble in a variety of solvents, which makes it easy to use in a variety of experiments. It is also relatively stable, which makes it suitable for long-term storage. However, it can also be toxic in high concentrations, and its effects can vary depending on the concentration and the experimental conditions.
Zukünftige Richtungen
Methyl (2S,4S)-4-(4-chloro-3-ethylphenoxy)-2-pyrrolidinecarboxylate has a variety of potential applications in scientific research. It could be used to study the effects of drugs on various biochemical and physiological processes, as well as to develop novel chemical reactions. It could also be used to study the effects of environmental pollutants on cellular processes. Furthermore, it could be used to develop new drugs and therapeutics for the treatment of various diseases. Finally, it could be used to study the effects of various dietary and lifestyle factors on health and disease.
Eigenschaften
IUPAC Name |
methyl (2S,4S)-4-(4-chloro-3-ethylphenoxy)pyrrolidine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO3/c1-3-9-6-10(4-5-12(9)15)19-11-7-13(16-8-11)14(17)18-2/h4-6,11,13,16H,3,7-8H2,1-2H3/t11-,13-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVIYFCVRGXDXSS-AAEUAGOBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)OC2CC(NC2)C(=O)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C(C=CC(=C1)O[C@H]2C[C@H](NC2)C(=O)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (2S,4S)-4-(4-chloro-3-ethylphenoxy)-2-pyrrolidinecarboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl (2S,4S)-4-[4-(1,1,3,3-tetramethylbutyl)-phenoxy]-2-pyrrolidinecarboxylate](/img/structure/B3091315.png)






![(2R,4S)-4-Hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylate](/img/structure/B3091372.png)





